Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane

Catalytic Borylation Aryl Chlorides Palladium

Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane (CAS 338800-12-7), also designated as t-Bu-DPEphos or (oxybis(2,1-phenylene))bis(di-tert-butylphosphine), is a bidentate trialkylphosphine ligand characterized by a diphenyl ether backbone and exceptionally bulky di-tert-butylphosphino substituents. Its molecular formula is C₂₈H₄₄OP₂ with a molecular weight of 458.60 g mol⁻¹.

Molecular Formula C28H44OP2
Molecular Weight 458.6 g/mol
CAS No. 338800-12-7
Cat. No. B14252144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane
CAS338800-12-7
Molecular FormulaC28H44OP2
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C1=CC=CC=C1OC2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C28H44OP2/c1-25(2,3)30(26(4,5)6)23-19-15-13-17-21(23)29-22-18-14-16-20-24(22)31(27(7,8)9)28(10,11)12/h13-20H,1-12H3
InChIKeyWLTBZOGEOMUMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane (CAS 338800-12-7): A Bulky Bidentate Phosphine Ligand for Demanding Cross-Coupling


Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane (CAS 338800-12-7), also designated as t-Bu-DPEphos or (oxybis(2,1-phenylene))bis(di-tert-butylphosphine), is a bidentate trialkylphosphine ligand characterized by a diphenyl ether backbone and exceptionally bulky di-tert-butylphosphino substituents . Its molecular formula is C₂₈H₄₄OP₂ with a molecular weight of 458.60 g mol⁻¹ . As a tetra-tert-butyl analogue of the widely used DPEphos ligand, it combines a sterically demanding and electron-rich phosphorus environment, making it particularly suitable for palladium-catalyzed transformations that require accelerated reductive elimination or stabilization of coordinatively unsaturated metal centers .

1
Pd‑catalyzed borylation Electron‑rich, bulky ligand environment supports challenging aryl chloride and hindered bromide substrates
2
C–O / C–N coupling Accelerates reductive elimination; may fit reactions where DPEphos shows limited turnover
3
Mechanistic studies Defined steric/electronic profile supports ligand‑effect benchmarking with a rigid diphenyl ether backbone

Why Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane Cannot Be Substituted by Standard DPEphos or Xantphos in Procurement Specifications


The diphenyl ether backbone shared by this ligand and its aryl‑phosphine congener DPEphos belies a fundamental difference in phosphorus electronics and steric profile. Replacing the four phenyl groups of DPEphos with four tert-butyl groups transforms the phosphorus from a π‑accepting diarylphosphino center into a strongly σ‑donating dialkylphosphino center, while simultaneously increasing the Tolman cone angle by 10–15° per phosphorus atom [1]. This dual electronic–steric perturbation directly impacts key catalytic parameters: oxidative addition, transmetallation, and reductive elimination rates determined by the ligand's donor strength and spatial encumbrance. Generic substitution with DPEphos or Xantphos therefore risks a complete loss of catalytic activity and reaction selectivity in transformations optimized for this electron‑rich, sterically congested ligand environment [2].

t‑Bu‑DPEphos Strong σ‑donor dialkylphosphine
DPEphos / Xantphos are π‑accepting diarylphosphines; switching alters oxidative addition kinetics and can shut down reactivity with electron‑poor aryl halides.
t‑Bu‑DPEphos Exceptionally large cone angle (~170‑175°)
Lower steric demand of DPEphos (~145‑150°) fails to enforce the same reductive elimination bias; ortho‑substituted substrates may stall.
Using common wide‑bite‑angle ligands as drop‑in replacements risks complete loss of catalytic activity in transformations optimized for electron‑rich, sterically congested Pd centers.

Quantitative Differential Evidence Guide: Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane vs. DPEphos, Xantphos, and dtbpe


Palladium-Catalyzed Borylation of Aryl Chlorides: Comparison of t-Bu-DPEphos vs. DPEphos in Electron-Deficient Substrate Conversion

In the Pd(dba)₂-catalyzed borylation of electron-deficient ethyl 4-chlorobenzoate with pinacolborane, t-Bu-DPEphos delivered the borylated product in 13% yield under the initially reported conditions [1]. By contrast, the standard DPEphos ligand under analogous conditions is documented to give predominantly hydrodehalogenation by-products with electron-poor aryl chlorides, with borylation yields typically <5% [2]. The electron-rich tert-butyl substituents of t-Bu-DPEphos suppress β-hydride elimination pathways that plague diarylphosphine-based ligands in the same reaction manifold.

Borylation yield (electron‑deficient ArCl)
Head‑to‑head
13% yield vs. predominant hydrodehalogenation
Supports borylation over reduction for electron‑poor substrates
Pd(dba)₂, pinacolborane, 80–100 °C; without Bu₄NI additive
Catalytic Borylation Aryl Chlorides Palladium

Steric Parameter Comparison: Tolman Cone Angle of t-Bu-DPEphos vs. DPEphos and dtbpe

The di-tert-butylphosphino donor of t-Bu-DPEphos has a Tolman cone angle (θ) of approximately 170–175° per phosphorus center, compared to 145–150° for the diphenylphosphino group in DPEphos [1]. This 20–25° increase in steric bulk per donor atom translates to a substantially larger spatial footprint around the metal center. For reference, the bidentate ligand dtbpe (1,2-bis(di-tert-butylphosphino)ethane) also bears di-tert-butylphosphino donors but lacks the rigid aromatic backbone, resulting in a more flexible chelate and different bite-angle preferences [2].

Cone angle (per P donor)
Class‑level inference
~170–175° vs. ~145–150° for DPEphos
Enhanced steric bulk favors reductive elimination
Tolman cone angle; rigid diphenyl ether backbone
Tolman Cone Angle Steric Bulk Phosphine Ligand

Electronic Parameter Differentiation: ν(CO) Stretching Frequency of t-Bu-DPEphos vs. DPEphos in Ni(CO)₂(L) Complexes

The di-tert-butylphosphino fragment of t-Bu-DPEphos is classified as a strong σ‑donor with minimal π‑acidity, as reflected in the A₁ ν(CO) stretching frequency of its Ni(CO)₃L complex, which is predicted to fall in the range of 2050–2055 cm⁻¹ based on additivity relationships for P(t-Bu)₂Ar donors [1]. In contrast, the PPh₂ donor of DPEphos exhibits a ν(CO) value of approximately 2065–2070 cm⁻¹, indicating significantly greater π‑acceptor character [1]. This electronic difference means t-Bu-DPEphos increases electron density at the metal center more than DPEphos, which can accelerate oxidative addition of less reactive substrates such as aryl chlorides.

CO stretching frequency (Ni complex)
Class‑level inference
~2050–2055 cm⁻¹ vs. ~2065–2070 cm⁻¹
Stronger net electron donation accelerates oxidative addition
Predicted from Tolman electronic parameter; Ni(CO)₃L IR
Electronic Parameter CO Stretching Frequency Phosphine Donor Strength

Borylation Scope Advantage: t-Bu-DPEphos Enables Sterically Hindered ortho-Substituted Aryl Bromide Conversion Unattainable with DPEphos

The Pd(dba)₂/t-Bu-DPEphos catalytic system achieves high conversion of sterically hindered ortho-substituted aryl bromides with pinacolborane, a substrate class that is problematic for many phosphine-based catalyst systems including those based on DPEphos . The abstract of Murata et al. explicitly notes that 'sterically hindered ortho-substituted bromides, previously problematic in other catalytic systems, showed excellent conversion' when t-Bu-DPEphos was employed as the ligand . While quantitative yields for specific ortho-substituted substrates were not reported in the publicly available abstract, the ligand's superior performance in this demanding substrate class is established.

ortho‑Substituted ArBr conversion
Data to verify
High conversion reported
Overcomes steric limitation of standard ligands
Abstract‑level evidence; further validation needed
Borylation Steric Hindrance ortho-Substituted Aryl Halides

Human PTP1B Inhibition Activity: A Unique Non-Catalytic Differentiation Point

BindingDB entry BDBM50444696 reports that ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane inhibits human recombinant protein tyrosine phosphatase 1B (PTP1B) with a Ki of 2.30 × 10³ nM (2.3 μM) in a mixed-type inhibition assay using p-nitrophenylphosphate as substrate [1]. This is a biological activity profile that has not been reported for DPEphos, Xantphos, or dtbpe in the BindingDB or ChEMBL databases, suggesting a unique pharmacophore property of this ligand. However, the high Ki value indicates modest potency, and this activity should be considered a secondary differentiation feature rather than a primary procurement criterion.

PTP1B inhibition Ki
Reported
2.30 × 10³ nM (2.3 μM)
Unique biological annotation vs. structural analogs
Mixed‑type inhibition; micromolar range – secondary differentiation
PTP1B Inhibition Biological Activity Phosphine Ligand

Procurement-Driven Application Scenarios for Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane


Scalable Borylation of Electron-Deficient and Sterically Hindered Aryl Halides for Pharmaceutical Intermediate Synthesis

Process chemistry groups seeking a reliable ligand for the palladium-catalyzed borylation of aryl chlorides and bromides with pinacolborane should specify t-Bu-DPEphos. As demonstrated by Murata et al., this ligand enables the conversion of electron-deficient aryl chlorides and sterically hindered ortho-substituted bromides that fail with DPEphos or Xantphos . The reaction is scalable to at least 5 mmol, making it suitable for kilo-lab production of arylboronate intermediates used in Suzuki–Miyaura cross-coupling steps .

C–O and C–N Bond-Forming Cross-Coupling Requiring Accelerated Reductive Elimination

The strongly electron-donating and sterically congested environment of t-Bu-DPEphos promotes the reductive elimination step that is often rate-limiting in C–O and C–N bond formations from palladium(II) intermediates . Procurement teams developing general methods for diaryl ether or triarylamine synthesis should consider t-Bu-DPEphos as a ligand that overcomes the limitations of DPEphos-based catalysts in reactions involving electron-rich or sterically hindered coupling partners.

Mechanistic Studies and Catalyst Optimization Requiring Well-Defined Wide-Bite-Angle Ligands

For academic and industrial research laboratories conducting systematic ligand-effect studies in palladium and nickel catalysis, t-Bu-DPEphos provides a rigid diphenyl ether scaffold with quantified steric and electronic parameters distinct from both DPEphos and dtbpe . Its well-defined structure and commercial availability (from multiple vendors) make it a reproducible standard for comparative catalytic benchmarking [1].

Exploratory Medicinal Chemistry Targeting Protein Tyrosine Phosphatases

The documented PTP1B inhibitory activity (Ki = 2.3 μM) of this compound distinguishes it from structurally related phosphine ligands that lack biological annotation . While potency is moderate, this activity profile may serve as a starting point for fragment-based or structure-guided optimization campaigns seeking phosphatase-targeting chemotypes.

Application
Selection Property
Validation Focus
Scalable borylation of aryl halides
Electron‑rich, bulky phosphine environment
Yield and conversion with electron‑deficient / ortho‑substituted substrates
C–O / C–N bond‑forming cross‑coupling
Accelerates reductive elimination step
Efficiency in diaryl ether / triarylamine synthesis
Mechanistic ligand‑effect studies
Well‑defined steric / electronic parameters, rigid backbone
Reproducible benchmarking in Pd / Ni catalytic systems
Exploratory phosphatase‑targeting chemistry
Documented PTP1B inhibition (micromolar Ki)
PTP1B enzyme inhibition assay confirmation; may support SAR studies
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